molecular formula C12H16N2S B1663881 Xylazine CAS No. 7361-61-7

Xylazine

Cat. No. B1663881
CAS RN: 7361-61-7
M. Wt: 220.34 g/mol
InChI Key: BPICBUSOMSTKRF-UHFFFAOYSA-N
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Description

Xylazine is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . It is sold under many trade names worldwide, most notably the Bayer brand name Rompun, as well as Anased, Sedazine, and Chanazine . Xylazine is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . In veterinary anesthesia, it is often used in combination with ketamine .


Synthesis Analysis

Xylazine was prepared by a synthesis that comprised the following steps: To a solution of 2,6-dimethylaniline in tetrahydrofuran was added acetic anhydride dropwise over a period .


Molecular Structure Analysis

The anaesthetic compound Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .


Chemical Reactions Analysis

The main xylazine biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .


Physical And Chemical Properties Analysis

The various electro physical and chemical properties of Xylazine were revealed using Density Functional Theory at B3LYP/6–311+G (d, p) level .

Scientific Research Applications

Veterinary Medicine

  • Summary of Application : Xylazine is an alpha-2 receptor agonist used in veterinary medicine for its sedative and muscle-relaxant effects .
  • Methods of Application : It is administered to animals to induce sedation, muscle relaxation, and analgesia .
  • Results or Outcomes : The drug has been effective in its use in veterinary medicine, providing the desired effects of sedation and muscle relaxation .

Research in Public Health

  • Summary of Application : Xylazine has been studied for its increasing use in combination with other drugs such as fentanyl, posing a growing threat to human health .
  • Methods of Application : The drug is often consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
  • Results or Outcomes : People who use xylazine may develop physiological dependence, have symptoms consistent with a xylazine-related substance use disorder, and have severe withdrawal symptoms after abrupt discontinuation .

Forensic Toxicology

  • Summary of Application : Xylazine has been reported in forensic toxicology casework since the 1980s .
  • Methods of Application : It is used as an adulterant in heroin and illicit fentanyl .
  • Results or Outcomes : The prevalence and concentrations of xylazine in driving under the influence of drugs (DUID) and medico-legal death investigation (MDI) cases was investigated .

Anesthesia in Veterinary Medicine

  • Summary of Application : Xylazine is commonly used in veterinary medicine for its anesthetic properties . It is often used in combination with other drugs such as ketamine .
  • Methods of Application : Xylazine is administered to animals before surgery to induce anesthesia .
  • Results or Outcomes : The use of Xylazine in combination with other drugs has been effective in inducing anesthesia in animals, allowing for safe and painless surgical procedures .

Emetic in Cats

  • Summary of Application : Veterinarians use Xylazine as an emetic, especially in cats .
  • Methods of Application : When a cat ingests a potentially harmful substance, Xylazine can be administered to induce vomiting and expel the substance from the cat’s body .
  • Results or Outcomes : The use of Xylazine as an emetic in cats has been effective in preventing the absorption of harmful substances, thereby reducing the risk of poisoning .

Treatment of Tetanus

  • Summary of Application : Xylazine is frequently used in the treatment of tetanus .
  • Methods of Application : Xylazine is administered to animals suffering from tetanus to provide muscle relaxation and sedation .
  • Results or Outcomes : The use of Xylazine in the treatment of tetanus has been effective in reducing muscle stiffness and spasms associated with the disease .

Antihypertensive Agent

  • Summary of Application : Xylazine was discovered as an antihypertensive agent in 1962 . It was initially studied for use in humans as an antihypertensive agent .
  • Methods of Application : As an antihypertensive agent, it would have been administered to patients suffering from high blood pressure .

Illicit Drug Use

  • Summary of Application : Xylazine has become a commonly abused street drug in the United States where it is known by the street name “tranq”, particularly in Puerto Rico . It is often mixed with heroin, fentanyl and other opioids that are taken illegally .
  • Methods of Application : It can be consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
  • Results or Outcomes : The drug’s reported duration of effect is longer than that of fentanyl; adulteration of fentanyl with xylazine probably enhances the euphoria and analgesia induced by fentanyl and reduces the frequency of injections .

Adulterant in Illicit Drugs

  • Summary of Application : Xylazine is sometimes used as an adulterant and combined with opioids and recreational drugs .
  • Methods of Application : It is mixed with other drugs to enhance their effects .

Safety And Hazards

Xylazine is not safe for use in humans and may result in serious and life-threatening side effects that appear to be similar to those commonly associated with opioid use . It can cause drowsiness, amnesia, serious skin wounds and can also slow breathing, heart rate, and blood pressure to dangerously low levels .

Future Directions

The Biden Administration deemed xylazine-laced fentanyl an “emerging threat” in April and asked Congress for $11 million to combat it . Addressing the harms of xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICBUSOMSTKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23076-35-9 (mono-hydrochloride)
Record name Xylazine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3040643
Record name Xylazine
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Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Xylazine

CAS RN

7361-61-7
Record name Xylazine
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Record name Xylazine [USP:INN:BAN]
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Record name Xylazine
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Record name Xylazine
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Record name Xylazine
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Synthesis routes and methods I

Procedure details

2,6-Dimethylphenylisothiocyanate (15.0 g, 0.093 mole) was added to 3-amino-1-propanol (6.9 g, 0.093 mole) in 60 ml of ether, and the mixture was heated to reflux for 0.5 hr. After the ether was evaporated, 60 ml of concentrated hydrochloric acid was added and refluxing was continued for 0.5 hr. The cooled reaction mixture was treated with 60 ml of water and filtered. The filtrate was made basic with dilute sodium hydroxide, and the precipitate was collected by filtration and washed with water. Recrystallization from ethanol-water (charcoal) gave 16.3 g (80%) of xylazine, m.p. 136°-138° C. (lit. m.p. 140°-141° C.). This step was run three times with yields ranging from 80 to 93%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

380 ml (373 grams, 4.97 moles) of 3-amino-1-propanol and 450 ml of tetrahydrofuran ("THF") were added to a 5-L flask fitted with a mechanical stirrer, teflon clad thermol-couple and an addition funnel. Then with rapid stirring, 749 grams (4.59 moles) of the 2,6-dimethylphenylisothiocyanate were added dropwise over a 2 hour period. The temperature was kept below 45° C. by controlling the rate of addition and by the use of a cooling bath. The cooling bath was removed, and replaced with a heating mantle. The temperature was raised to 50° C. followed by the addition of 435 ml. concentrated hydrochloric acid. The addition funnel was removed and a distillation head was placed on the flask. Heating was continued with the distillation of THF and water until the internal temperature had reached 95° C., which took about 2 hours. The reaction mixture was then diluted with 2 liters of water and the stirred solution was allowed to cool to room temperature. The aqueous solution was filtered through a 0.2 microfilter. The reaction mixture was made basic by the careful addition of 10% sodium hydroxide. The addition was continued until the pH of the solution was greater than or equal to 12. A solid was collected by filtration, washed with water and partially dryed in the funnel. The solid was then transferred into a flask fitted with a mechanical stirrer and 1 liter of acetone was added. The slurry was stirred for 1 hour using an ice bath to chill the mixture. The product was isolated by filtration, and air dryed to give 750 grams of crude xylazine. The product had a purity of 99% by GC analysis and gave a IR spectrum that was virtually identical to that of a standard sample of xylazine. The 80 MHz 1HNMR spectrum (CDCl3) produced the following results: delta 7.15 (bs, 3, ArH), 4.5 (t, 2, CH2), 3.15 (t, 2, CH2), 2.9-2.0 (m, 8, CH2 and CH3) was in complete agreement with a spectrum of a standard xylazine sample. Furthermore, the mixed melting point of the xylazine sample and a standard showed no depression.
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
749 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylazine
Reactant of Route 2
Xylazine
Reactant of Route 3
Reactant of Route 3
Xylazine

Citations

For This Compound
240,000
Citations
K Ruiz-Colón, C Chavez-Arias, JE Díaz-Alcalá… - Forensic Science …, 2014 - Elsevier
… Literature shows some similar pharmacologic effects between xylazine and heroin in … increase due to the use of xylazine as an adulterant. Xylazine alone has proven harmful to humans …
Number of citations: 137 www.sciencedirect.com
AM Klide, HW Calderwood, LR Soma - American Journal of …, 1975 - europepmc.org
… any of the effects produced by xylazine. Intramuscular administration of xylazine (2.2 mg/kg) … and were of similar magnitude as those which occurred afger IV administration of xylazine. …
Number of citations: 218 europepmc.org
NS Lipman, RP Marini, SE Erdman - Laboratory animal science, 1990 - europepmc.org
… /xylazine combination … xylazine/acepromazine combination is a useful regimen for normovolemic animals when anesthetic duration greater than that produced by ketamine/xylazine …
Number of citations: 108 europepmc.org
AE Wagner, WW Muir 3rd… - American journal of …, 1991 - europepmc.org
The cardiovascular effects of xylazine and detomidine in horses were studied. Six horses were given each of the following 5 treatments, at 1-week intervals: xylazine, 1.1 mg/kg, IV; …
Number of citations: 375 europepmc.org
SC Haskins, JD Patz, TB Farver - American Journal of Veterinary …, 1986 - europepmc.org
The cardiopulmonary consequences of IV administered xylazine (1.0 mg/kg) followed by ketamine (10 mg/kg) were evaluated in 12 dogs. Xylazine caused significant decreases in heart …
Number of citations: 179 europepmc.org
L Calderone, P Grimes, M Shalev - Experimental eye research, 1986 - Elsevier
… be induced locally by topical application of xylazine to one eye, with untreated … A possible cause of xylazine-induced … During our first use of ketamine and xylazine at recommended …
Number of citations: 122 www.sciencedirect.com
NS Ball, BM Knable, TA Relich, AN Smathers… - Clinical …, 2022 - Taylor & Francis
… synthesize the evidence on xylazine exposure in humans … We included clinical reports of xylazine exposure in humans. … , management, and outcomes of patients exposed to xylazine. …
Number of citations: 18 www.tandfonline.com
RS Alexander, BR Canver… - American Journal of …, 2022 - ajph.aphapublications.org
… testing for xylazine, … of xylazine in the US drug supply highlighting state-level data from Connecticut, identify clinical concerns, and present recommendations for addressing xylazine …
Number of citations: 36 ajph.aphapublications.org
R GARCIA‐VILLAR, PL Toutain… - Journal of veterinary …, 1981 - Wiley Online Library
… thus suggesting that xylazine is extensively metabolized, as has been … of xylazine in biological fluids. The aim of the present work was to determine the pharmacokine tics of xylazine …
Number of citations: 202 onlinelibrary.wiley.com
U Hoffmann, CM Meister, K Golle… - Journal of analytical …, 2001 - academic.oup.com
… Qualitative and quantitative analyses of xylazine were … Xylazine intoxications in humans are rare. We describe the management of acute poisoning and present a review of xylazine …
Number of citations: 74 academic.oup.com

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